molecular formula C26H18FN3O2S B298936 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Numéro de catalogue B298936
Poids moléculaire: 455.5 g/mol
Clé InChI: LBKKALYYOIGFOO-XSFVSMFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as BIFT-1, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. BIFT-1 belongs to the class of indole-based compounds and has been synthesized using various methods.

Mécanisme D'action

BIFT-1 exerts its therapeutic effects through various mechanisms. In cancer, BIFT-1 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, BIFT-1 inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their clumping. In Parkinson's disease, BIFT-1 protects dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
BIFT-1 has been shown to have various biochemical and physiological effects. In cancer cells, BIFT-1 induces apoptosis by activating the caspase cascade and disrupting mitochondrial function. In Alzheimer's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the production of inflammatory cytokines. In Parkinson's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the activation of microglia, which are immune cells that contribute to neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

BIFT-1 has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, BIFT-1 also has some limitations, including its poor stability in aqueous solutions and its limited bioavailability.

Orientations Futures

BIFT-1 has several potential future directions for research. One direction is to investigate the efficacy of BIFT-1 in combination with other chemotherapeutic agents in cancer treatment. Another direction is to explore the potential of BIFT-1 in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of BIFT-1 and improve its stability and bioavailability.
Conclusion:
In conclusion, BIFT-1 is a novel compound that has potential therapeutic applications in various diseases. BIFT-1 has been synthesized using various methods and exerts its therapeutic effects through various mechanisms. BIFT-1 has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of BIFT-1 in various diseases and optimize its synthesis method.

Méthodes De Synthèse

BIFT-1 has been synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. The most common method involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde and 2-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form BIFT-1.

Applications De Recherche Scientifique

BIFT-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BIFT-1 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, BIFT-1 has been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of plaques in the brains of Alzheimer's patients. In Parkinson's disease, BIFT-1 has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

Propriétés

Nom du produit

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Formule moléculaire

C26H18FN3O2S

Poids moléculaire

455.5 g/mol

Nom IUPAC

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H18FN3O2S/c27-21-11-5-7-13-23(21)30-25(32)20(24(31)28-26(30)33)14-18-16-29(15-17-8-2-1-3-9-17)22-12-6-4-10-19(18)22/h1-14,16H,15H2,(H,28,31,33)/b20-14+

Clé InChI

LBKKALYYOIGFOO-XSFVSMFZSA-N

SMILES isomérique

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

SMILES canonique

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.